2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of DTMA is represented by the formula C17H22N2O3S . For a more detailed analysis, you may want to refer to a chemistry database or resource.Physical and Chemical Properties Analysis
DTMA has a molecular weight of 334.43. For more detailed physical and chemical properties, you may want to refer to a chemistry database or resource .Scientific Research Applications
Antifungal Agents
One key application of this compound class is as broad-spectrum antifungal agents. Research has identified 2-oxo-morpholin-3-yl-acetamide derivatives as effective against Candida species, showing fungicidal properties. These compounds have been optimized for improved plasmatic stability while maintaining their antifungal activity against a range of fungi, including molds and dermatophytes. In vivo efficacy against systemic Candida albicans infection demonstrates the potential of these compounds in antifungal therapies (Bardiot et al., 2015).
Antimicrobial Activity
Another significant application is in antimicrobial treatments. A series of acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against selected microbial species, indicating their potential in treating microbial infections (Gul et al., 2017).
Structural Chemistry
The compound has also contributed to the field of structural chemistry, particularly in the study of salt and inclusion compounds. Research on amide-containing isoquinoline derivatives has provided insights into crystal structures, gel formation, and fluorescence emission characteristics, which are crucial for understanding the material properties and potential applications in fluorescence-based technologies (Karmakar et al., 2007).
Synthesis of Selective Modulators
The compound's derivatives are used in synthesizing selective modulators for various biological targets. For instance, the synthesis of 1-benzothiophen-2-amines, key intermediates in producing selective estrogen receptor modulators like Raloxifene and its analogs, demonstrates the compound's utility in medicinal chemistry (Petrov et al., 2015).
Anti-inflammatory Agents
Moreover, acetamide derivatives have shown promise as anti-inflammatory agents. A series of novel compounds have been synthesized and evaluated for their anti-inflammatory activities, indicating the compound's potential in developing new treatments for inflammation-related conditions (Nikalje et al., 2015).
Antitumor Activity
Compounds derived from 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide have also been explored for their antitumor activities. Novel series of benzyl-substituted quinazolinones, for example, have been synthesized and evaluated for their in vitro antitumor activities, showing significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-9-6-10(2)15(11(3)7-9)18-14(20)8-19-16(21)12(4)23-13(5)17(19)22/h6-7,12-13H,8H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALBWXLJAJJXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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